7-Hydroxybenzo(a)pyrene
CAS No.: 37994-82-4
VCID: VC0196077
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 7-Hydroxybenzo(a)pyrene is a hydroxylated metabolite of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties . Benzo(a)pyrene itself is composed of five unsubstituted rings and is formed during the incomplete combustion or pyrolysis of organic matter . 7-Hydroxybenzo(a)pyrene is characterized by the presence of a hydroxyl group at the seventh position of the benzo(a)pyrene structure. Due to its specific hydroxylation, this compound is valuable for studying the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons. The synthesis of 7-Hydroxybenzo(a)pyrene typically involves the hydroxylation of benzo(a)pyrene through various chemical reactions, such as oxidation using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions, or catalytic hydroxylation employing catalysts like cytochrome P450 enzymes to selectively hydroxylate benzo(a)pyrene at the seventh position. 7-Hydroxybenzo(a)pyrene undergoes several types of chemical reactions, including oxidation, which can lead to the formation of quinones, reduction, which can convert the hydroxyl group to a hydrogen atom, reverting it to benzo(a)pyrene, and electrophilic substitution reactions. 7-Hydroxybenzo(a)pyrene is extensively studied in chemistry as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives. It is also investigated in biology for its role in biological systems, particularly its interactions with enzymes like cytochrome P450, and in medicine for its potential carcinogenic effects and its role in the metabolic activation of benzo(a)pyrene. Similar compounds include benzo(a)pyrene-7,8-oxide and 7,8-Dihydroxybenzo(a)pyrene . |
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CAS No. | 37994-82-4 |
Product Name | 7-Hydroxybenzo(a)pyrene |
Molecular Formula | C20H12O |
Molecular Weight | 268.3 g/mol |
IUPAC Name | benzo[a]pyren-7-ol |
Standard InChI | InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H |
Standard InChIKey | CNQAYISXCZTDQX-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 |
Purity | > 95% |
Synonyms | 7-Hydroxybenzopyrene; Benzo[a]pyren-7-ol |
PubChem Compound | 37880 |
Last Modified | Aug 15 2023 |
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